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For researchers, scientists, and drug development professionals embarking on CRISPR-based
genome editing, the selection of the appropriate Cas9 nuclease is a critical first step. This guide
provides a comprehensive comparison of two of the most widely used Cas9 variants:
Streptococcus pyogenes Cas9 (SpCas9) and Staphylococcus aureus Cas9 (SaCas9). We
present a side-by-side analysis of their key characteristics, supported by experimental data,
and provide detailed protocols for their application.

Data Presentation: SpCas9 vs. SaCas9

The following table summarizes the key quantitative and qualitative differences between
SpCas9 and SaCas9 to facilitate an informed choice for your specific research needs.
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Streptococcus Staphylococcus
Feature pyogenes Cas9 aureus Cas9 References
(SpCas9) (SaCas9)
Size (Amino Acids) 1,368 aa 1,053 aa [1]
Gene Size ~4.2 kb ~3.2 kb [2]
5“NNGRRT-3' (R =A
PAM Sequence 5-NGG-3' [3114]
or G)
Optimal: 20 nt Optimal: 21 nt
sgRNA Spacer Length  (functional range: 18- (functional range: 21- [51131[6]
21 nt) 23 nt)
Cleavage Type Blunt-end Blunt-end [3]
Challenging for all-in-
one systems due to Readily packaged into
size limitations (~4.7 a single AAV vector
AAV Packaging kb packaging with sgRNA and [718]
capacity). Often promoter, facilitating in
requires dual AAV vivo delivery.
vector delivery.
Generally comparable
o High, but can be to or, in some cases,
On-Target Efficiency ] [51[3][6]
target-dependent. higher than SpCas9.
[3][6]
. Generally exhibits
Can exhibit off-target o
o o significantly reduced
activity, which is a
o off-target effects
significant
Off-Target Effects ] ] compared to SpCas9, [3][6]
consideration for ) )
) attributed to its longer
therapeutic
o and more complex
applications.
PAM sequence.[3][6]
Specificity Lower intrinsic Higher intrinsic [9]

specificity compared
to SaCas9. High-

specificity. High-

fidelity variants (e.qg.,
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fidelity variants (e.qg., SaCas9-HF) have
SpCas9-HF1, also been developed.
eSpCas9) have been

engineered to improve

specificity.

Experimental Protocols

Here, we provide detailed methodologies for key experiments involving the use of SpCas9 and
SaCas9.

sgRNA Design and Cloning into a Lentiviral Vector (e.g.,
lentiCRISPRvV2)

Objective: To design and clone a single guide RNA (sgRNA) targeting a specific genomic locus
into a lentiviral vector for expression with Cas9.

Materials:

DNA sequence of the target gene

e sgRNA design software (e.g., Benchling, CHOPCHOP)

» lentiCRISPRV2 plasmid (or other suitable vector)

e Stbl3 competent E. coli

e BsmBlI restriction enzyme

o T4 DNA ligase

e T4 PNK

» Oligonucleotides (forward and reverse) for the sgRNA

o Standard molecular biology reagents and equipment (PCR machine, gel electrophoresis
apparatus, etc.)
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Procedure:

» sgRNA Design:

[¢]

Identify the target genomic region. For gene knockout, target an early exon to maximize
the chance of creating a non-functional protein.

o Use sgRNA design software to identify potential 20 bp (for SpCas9) or 21-23 bp (for
SaCas9) target sequences (protospacers) that are immediately upstream of a PAM
sequence (NGG for SpCas9, NNGRRT for SaCas9).

o Select sgRNAs with high on-target scores and low off-target scores.

o For cloning into lentiCRISPRV2 (which uses a BsmBI cloning site), add appropriate
overhangs to the forward and reverse oligos.

» Forward oligo: 5'-CACC-G-[20-nucleotide target sequence]-3'
» Reverse oligo: 5'-AAAC-[reverse complement of 20-nucleotide target sequence]-C-3'
e Oligo Annealing:
o Resuspend the forward and reverse oligos to a final concentration of 100 pM.

o In a PCR tube, mix:

1 pL of forward oligo (100 uM)

1 pL of reverse oligo (100 uM)

1 pL of 10x T4 Ligation Buffer

6.5 L of nuclease-free water

0.5 pL of T4 PNK

o Incubate in a thermocycler with the following program:

» 37°C for 30 minutes
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= 95°C for 5 minutes

= Ramp down to 25°C at a rate of 5°C/minute.

» Vector Digestion:

o Digest the lentiCRISPRv2 plasmid with the BsmBI restriction enzyme. In a microcentrifuge
tube, mix:

1 pg of lentiCRISPRv2 plasmid

2 uL of 10x FastDigest Buffer

1 pL of BsmBI

Nuclease-free water to a final volume of 20 pL.
o Incubate at 37°C for 30 minutes.

o Run the digested plasmid on a 1% agarose gel and purify the linearized vector using a gel
extraction Kkit.

e Ligation:
o Dilute the annealed oligos 1:200 in nuclease-free water.

o Set up the ligation reaction:

50 ng of digested lentiCRISPRv2 vector

1 pL of diluted, annealed oligos

2 uL of 2x Quick Ligation Buffer

1 pL of Quick Ligase

Nuclease-free water to a final volume of 20 pL.

o Incubate at room temperature for 10 minutes.
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e Transformation:

o Transform 5 pL of the ligation product into 50 pL of Stbl3 competent E. coli.

o Plate on ampicillin-containing LB agar plates and incubate overnight at 37°C.
 Verification:

o Pick single colonies and grow overnight in LB medium with ampicillin.

o Isolate plasmid DNA using a miniprep Kkit.

o Verify the correct insertion of the sgRNA sequence by Sanger sequencing using the U6
promoter sequencing primer.

AAV Production for in vivo Delivery of Cas9

Objective: To produce high-titer adeno-associated virus (AAV) particles for the delivery of Cas9
and sgRNA to target cells in vivo. This protocol is for a triple transfection method in HEK293T
cells.

Materials:

HEK?293T cells

e AAV transfer plasmid (containing the Cas9 and sgRNA expression cassettes)
e AAV helper plasmid (e.g., pAdDeltaF6)

e AAV Rep/Cap plasmid (e.g., pAAV2/9n for AAV9 serotype)

e Polyethylenimine (PEI) transfection reagent

o DMEM with 10% FBS and 1% Penicillin-Streptomycin

« Opti-MEM

e Dry ice/ethanol bath and 37°C water bath
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e Lysis buffer (150 mM NaCl, 50 mM Tris-HCI, pH 8.5)
e Benzonase nuclease

 lodixanol gradients or other purification columns
Procedure:

e Cell Seeding:

o The day before transfection, seed HEK293T cells in 15 cm dishes at a density that will
result in 70-80% confluency on the day of transfection.

» Transfection:
o On the day of transfection, prepare the DNA-PEI mixture. For each 15 cm dish:

» |n a sterile tube, mix the three plasmids (transfer, helper, and Rep/Cap) in a 1:1:1 molar
ratio, with a total of 25 ug of DNA. Dilute the DNA in 1 mL of Opti-MEM.

» |n a separate sterile tube, dilute 100 pL of PEI (1 mg/mL) in 1 mL of Opti-MEM.

» Add the PEI solution to the DNA solution, vortex immediately for 10 seconds, and
incubate at room temperature for 15-20 minutes.

o Replace the cell culture medium with 15 mL of fresh, pre-warmed DMEM.
o Add the DNA-PEI mixture dropwise to the cells.
o Incubate the cells at 37°C in a CO2 incubator.
e Virus Harvest:
o 48-72 hours post-transfection, harvest the cells and supernatant.
o Scrape the cells from the plate and combine them with the supernatant in a conical tube.

o Pellet the cells by centrifugation at 1,500 x g for 10 minutes. The supernatant can be
processed separately or discarded if the virus is primarily intracellular.
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¢ Virus Extraction and Purification:

o

Resuspend the cell pellet in 1 mL of lysis buffer.

o Subiject the cell lysate to three rounds of freeze-thaw cycles by alternating between a dry
ice/ethanol bath and a 37°C water bath.

o Add Benzonase nuclease to the lysate to a final concentration of 50 U/mL and incubate at
37°C for 30 minutes to digest cellular DNA and RNA.

o Clarify the lysate by centrifugation at 10,000 x g for 10 minutes.

o Purify the AAV from the supernatant using an iodixanol gradient ultracentrifugation or
affinity chromatography columns.

o Titer Determination:

o Determine the viral titer (vector genomes/mL) using quantitative PCR (gPCR) with primers
specific to a region of the AAV vector genome (e.g., the ITRs or the promoter).

T7 Endonuclease | (T7EI) Assay for On-Target Editing
Efficiency

Objective: To determine the percentage of alleles that have been successfully edited at the
target locus in a population of cells.

Materials:

Genomic DNA from edited and control cells

PCR primers flanking the target site (amplicon size ~500-800 bp)

High-fidelity DNA polymerase

T7 Endonuclease | and corresponding 10x reaction buffer

Agarose gel and electrophoresis equipment
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e Gel imaging system and analysis software

Procedure:

e Genomic DNA Extraction:

o Harvest cells 48-72 hours after transfection or transduction with the CRISPR-Cas9
components.

o Extract genomic DNA using a standard kit.

e PCR Amplification:

o Amplify the target region from both the edited and control genomic DNA using high-fidelity
DNA polymerase.

o The primers should be designed to generate an amplicon of 500-800 bp, with the cut site
located asymmetrically within the amplicon to produce easily resolvable fragments after
digestion.

e Heteroduplex Formation:

o In a PCR tube, mix approximately 200 ng of the purified PCR product with 2 pL of 10x
reaction buffer in a final volume of 19 pL.

o Denature and re-anneal the PCR products in a thermocycler using the following program:

95°C for 5 minutes

Ramp down from 95°C to 85°C at -2°C/second

Ramp down from 85°C to 25°C at -0.1°C/second

Hold at 4°C.

o T7EI Digestion:

o Add 1 pL of T7 Endonuclease | (10 U/pL) to the re-annealed PCR product.
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o Incubate at 37°C for 15 minutes.

o Gel Electrophoresis and Analysis:
o Run the digested products on a 2% agarose gel.

o Image the gel and quantify the intensity of the bands corresponding to the undigested
PCR product and the cleaved fragments.

o Calculate the percentage of indels using the following formula: % Indels = 100 x (1 - (1 -
fraction cleaved)”(1/2)) where fraction cleaved = (sum of cleaved band intensities) / (sum
of cleaved and parental band intensities).

GUIDE-seq for Genome-wide Off-Target Analysis

Objective: To identify the genome-wide off-target sites of a Cas9 nuclease in living cells.
Materials:

Mammalian cells of interest

o Cas9 and sgRNA expression plasmids or purified Cas9 protein and in vitro transcribed
sgRNA

e Double-stranded oligodeoxynucleotide (dsODN) tag with phosphorothioate modifications

» Nucleofection system (e.g., Lonza 4D-Nucleofector)

e Genomic DNA extraction kit

e Reagents and equipment for next-generation sequencing (NGS) library preparation
(sonicator, magnetic beads, PCR reagents, etc.)

High-throughput sequencer (e.g., lllumina MiSeq or NextSeq)

Procedure:

e Cell Transfection:
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o Co-transfect the cells with the Cas9/sgRNA components and the dsODN tag using
nucleofection. The dsODN will be integrated into the DNA double-strand breaks (DSBs)
created by the nuclease.

e Genomic DNA Isolation:
o Culture the cells for 3 days post-transfection.
o Harvest the cells and isolate high-quality genomic DNA.
e Library Preparation:
o Fragment the genomic DNA by sonication to an average size of 500 bp.

o Perform end-repair, A-tailing, and ligation of a Y-adapter containing a unique molecular
index (UMI) to the fragmented DNA.

o Enrich for the dsODN-tagged genomic fragments using two rounds of PCR with primers
specific to the Y-adapter and the dsODN tag.

o Next-Generation Sequencing:

o Seguence the prepared libraries on a high-throughput sequencing platform. Paired-end
sequencing is recommended.

o Data Analysis:
o Align the sequencing reads to the reference genome.

o Identify genomic locations with a significant number of reads that contain the dsODN tag.
These represent the on- and off-target cleavage sites.

o Rank the off-target sites based on the number of sequencing reads.

Mandatory Visualization
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Caption: A typical experimental workflow for CRISPR-Cas9 gene editing.
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Caption: Comparative advantages and applications of SpCas9 vs. SaCas9.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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